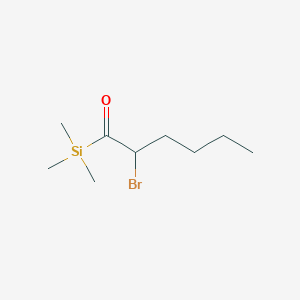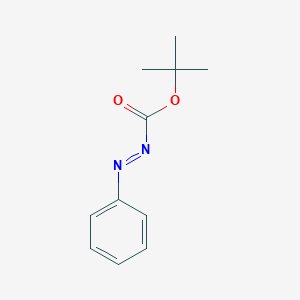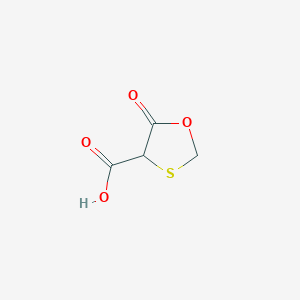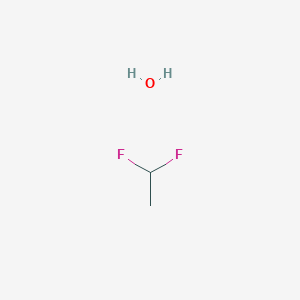
Ethane, 1,1-difluoro-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,1-difluoro-, hydrate is a compound that consists of ethane with two fluorine atoms attached to the first carbon atom, forming 1,1-difluoroethane, and water molecules forming a hydrate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoroethane is typically synthesized through the mercury-catalyzed addition of hydrogen fluoride to acetylene:
HCCH+2HF→CH3CHF2
The intermediate in this process is vinyl fluoride (C2H3F), which is the monomeric precursor to polyvinyl fluoride .
Industrial Production Methods
In industrial settings, 1,1-difluoroethane is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the highly reactive and toxic intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoroethane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents and results in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert 1,1-difluoroethane into simpler hydrocarbons.
Substitution: Halogenation reactions can replace one or both fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler hydrocarbons like ethane.
Substitution: Halogenated derivatives of ethane.
Aplicaciones Científicas De Investigación
1,1-Difluoroethane has a wide range of applications in scientific research, including:
Chemistry: Used as a refrigerant and a propellant in aerosol sprays due to its low boiling point and non-toxic nature.
Biology: Studied for its effects on biological systems, particularly its interactions with cellular membranes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable hydrates.
Mecanismo De Acción
The mechanism of action of 1,1-difluoroethane involves its interactions with various molecular targets and pathways. It primarily acts through GABA A and glutamate receptors, influencing neurotransmission and leading to its effects on the central nervous system . Additionally, its ability to form stable hydrates allows it to interact with water molecules, influencing its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- Ethylidene fluoride
- Freon 152a
- Genetron 152a
- Propellant 152a
- Halocarbon 152A
Uniqueness
1,1-Difluoroethane is unique due to its combination of low boiling point, non-toxic nature, and ability to form stable hydrates. These properties make it particularly useful in applications where other similar compounds may not be suitable, such as in environmentally friendly refrigerants and propellants .
Propiedades
Número CAS |
92533-01-2 |
|---|---|
Fórmula molecular |
C2H6F2O |
Peso molecular |
84.07 g/mol |
Nombre IUPAC |
1,1-difluoroethane;hydrate |
InChI |
InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2 |
Clave InChI |
TZYYNNXEKYAKTD-UHFFFAOYSA-N |
SMILES canónico |
CC(F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


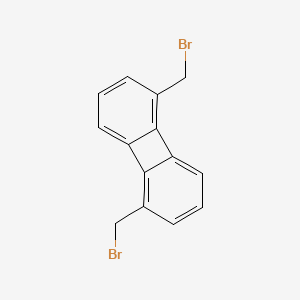
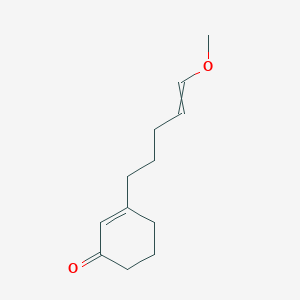
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
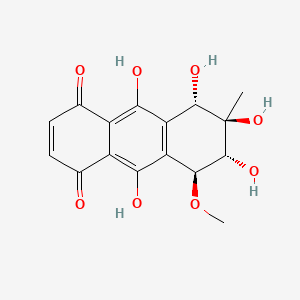
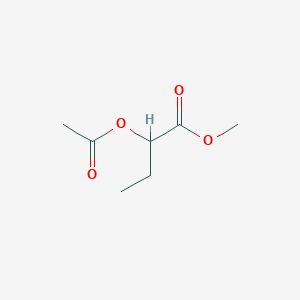
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
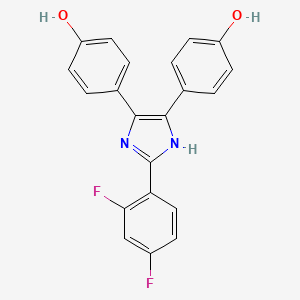
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
